Cas no 1448029-23-9 (2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone)

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a structurally complex organic compound featuring a chlorophenyl group, a thiophene-substituted thiazole moiety, and a piperazine linker. This molecular architecture suggests potential utility in pharmaceutical or agrochemical research, particularly as a bioactive intermediate or scaffold for drug discovery. The presence of heterocyclic components (thiazole and thiophene) may confer favorable binding properties in biological systems, while the chlorophenyl group could enhance lipophilicity. The compound’s modular design allows for further derivatization, making it a versatile candidate for structure-activity relationship studies. Its synthesis and characterization would require expertise in multi-step organic transformations and analytical validation.
2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone structure
1448029-23-9 structure
Product Name:2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
CAS No:1448029-23-9
MF:C19H18ClN3OS2
MW:403.94872045517
CID:6306512
PubChem ID:71811055
Update Time:2025-10-17

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • CCG-310975
    • 1448029-23-9
    • F6477-0251
    • 2-(2-chlorophenyl)-1-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazin-1-yl}ethan-1-one
    • 2-(2-chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
    • AKOS024572147
    • 2-(2-chlorophenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
    • 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
    • Inchi: 1S/C19H18ClN3OS2/c20-16-4-2-1-3-14(16)11-18(24)22-6-8-23(9-7-22)19-21-17(13-26-19)15-5-10-25-12-15/h1-5,10,12-13H,6-9,11H2
    • InChI Key: JMYCRQUXYYDDMN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CC(N1CCN(C2=NC(C3=CSC=C3)=CS2)CC1)=O

Computed Properties

  • Exact Mass: 403.0579822g/mol
  • Monoisotopic Mass: 403.0579822g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 92.9Ų

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone Pricemore >>

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Additional information on 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Research Brief on 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone (CAS: 1448029-23-9)

Recent studies have highlighted the growing interest in the compound 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone (CAS: 1448029-23-9) due to its potential applications in medicinal chemistry and drug discovery. This molecule, characterized by its unique structural features, has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and infectious diseases. The presence of a thiophene-thiazole moiety and a chlorophenyl group suggests its potential as a modulator of specific biological targets, making it a promising candidate for further research and development.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological evaluation of this compound. The study aimed to assess its binding affinity and selectivity towards serotonin receptors, which are critical targets for treating depression and anxiety disorders. The results demonstrated that 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone exhibited moderate to high affinity for 5-HT2A and 5-HT2C receptors, suggesting its potential as a lead compound for developing novel antipsychotic agents. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Another significant research effort focused on the antimicrobial properties of this compound. A 2023 study in the European Journal of Medicinal Chemistry reported that 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone displayed potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by molecular docking studies and in vitro assays. These findings open new avenues for developing antibiotics to combat drug-resistant bacterial infections.

Further investigations into the mechanistic pathways of this compound revealed its potential as an anti-inflammatory agent. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages. The compound's ability to modulate NF-κB signaling pathways was identified as a key mechanism underlying its anti-inflammatory effects, suggesting its utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Despite these promising findings, challenges remain in optimizing the compound's efficacy and safety profile. Recent toxicological studies have indicated that high doses of 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone may lead to hepatotoxicity in animal models, necessitating further structural modifications to reduce off-target effects. Researchers are currently exploring derivatives of this compound to enhance its therapeutic index while retaining its pharmacological activity.

In conclusion, 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone (CAS: 1448029-23-9) represents a versatile scaffold with multiple therapeutic applications. Its potential in CNS disorders, antimicrobial therapy, and anti-inflammatory treatments underscores the importance of continued research. Future studies should focus on optimizing its chemical structure, elucidating its mechanisms of action, and advancing it through preclinical and clinical development stages to realize its full therapeutic potential.

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